Phthalofyne
Overview
Description
Phthalofyne is an organic compound belonging to the class of benzoic acid esters. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. The compound has a molecular formula of C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalofyne can be synthesized through the esterification of phthalic acid with 3-methyl-1-pentyn-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phthalofyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid derivatives.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Phthalic acid and its derivatives.
Reduction: 3-methyl-1-pentyn-3-ol.
Substitution: Various substituted phthalic acid esters.
Scientific Research Applications
Phthalofyne has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of parasitic infections.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action of phthalofyne is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. In the context of its trichuricidal activity, this compound is thought to disrupt the metabolic processes of parasitic worms, leading to their death .
Comparison with Similar Compounds
Phthalofyne is unique compared to other benzoic acid esters due to its specific chemical structure and properties. Similar compounds include:
Diethyl phthalate: A commonly used plasticizer with different chemical properties.
Dibutyl phthalate: Another plasticizer with distinct applications and properties.
Phthalic anhydride: A precursor in the synthesis of various phthalic acid derivatives
Properties
IUPAC Name |
2-(3-methylpent-1-yn-3-yloxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-14(3,5-2)18-13(17)11-9-7-6-8-10(11)12(15)16/h1,6-9H,5H2,2-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIRAWWWHPJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057634 | |
Record name | Phthalofyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-67-9 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(1-ethyl-1-methyl-2-propyn-1-yl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalofyne [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalofyne | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phthalofyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALOFYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9XO4D05J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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